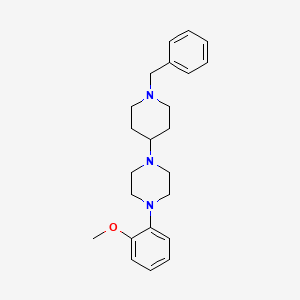

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Descripción general

Descripción

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a methoxyphenyl group attached to a piperazine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate dihaloalkane.

Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable halogenated precursor.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzylamine and methoxyphenylpiperazine.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine serves as a valuable building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Synthesis of Novel Compounds : The compound can be modified to create derivatives with enhanced properties.

- Reagent in Organic Reactions : It acts as a reagent in multiple organic transformations, facilitating the synthesis of more complex molecules.

Biology

The compound has been studied for its biological activities, particularly its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Research indicates that it may inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism.

- Receptor Modulation : It shows potential as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology.

Medicine

In medicinal chemistry, ongoing research explores the therapeutic applications of this compound:

- Analgesic Properties : Studies suggest it may have pain-relieving effects, making it a candidate for analgesic drug development.

- Anti-inflammatory Effects : Its potential anti-inflammatory properties are being investigated for treating conditions such as arthritis.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

Cognitive Impairment Study

A clinical trial involving patients with mild cognitive impairment demonstrated that treatment with the compound led to significant improvements in cognitive scores compared to placebo controls over six months. This study highlighted both efficacy and tolerability.

Neurological Disorders

Another study focused on patients with Lewy Body Dementia reported improvements in motor function and a reduction in hallucinations after treatment with the compound, indicating its potential applicability in various neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the methoxy group, leading to different chemical and biological properties.

1-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine: Has the methoxy group in a different position, affecting its reactivity and interactions.

1-(1-Benzylpiperidin-4-yl)-4-(2-chlorophenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a benzyl group attached to a piperidine ring and a methoxyphenyl group linked to a piperazine moiety. The combination of these functional groups contributes to its potential therapeutic applications, particularly in the fields of neuropharmacology and antiviral research.

Chemical Structure

The IUPAC name of the compound is (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The structural configuration is significant as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting AChE activity, which enhances acetylcholine levels in the brain .

- Antiviral Properties : The compound has demonstrated antiviral activity, particularly against hepatitis C virus (HCV), making it a candidate for further development as an antiviral agent .

- Anticancer Activity : Preliminary studies suggest that it may have antiproliferative effects on various cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Neuroprotective | Inhibition of AChE | |

| Antiviral | Activity against HCV | |

| Anticancer | Inhibition of cancer cell growth |

Case Studies

- Neuroprotective Study : In a study exploring compounds for Alzheimer’s therapy, this compound was identified as a potent AChE inhibitor with an IC50 value significantly lower than standard treatments . The compound's ability to penetrate the blood-brain barrier was confirmed through kinetic studies.

- Antiviral Research : A study highlighted its efficacy against HCV, showing that it could inhibit viral replication at low concentrations. The mechanism was linked to its interaction with viral proteins essential for replication .

- Cancer Cell Line Testing : In vitro tests on human breast and ovarian cancer cells indicated that this compound could reduce cell viability significantly, with IC50 values ranging from 19.9 to 75.3 µM depending on the cell line tested .

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFLVFDGUHOEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.